molecular formula C13H14ClN3O B2432883 (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane] CAS No. 2227649-25-2

(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]

Cat. No.: B2432883
CAS No.: 2227649-25-2
M. Wt: 263.73
InChI Key: NYGDMWVIHISHGU-LLVKDONJSA-N
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Description

(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] is a spirocyclic compound characterized by its unique structural features. The compound contains an azido group and a chlorine atom attached to a spiro[3,4-dihydrochromene-2,1’-cyclopentane] framework. This structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] involves its interaction with molecular targets through its azido and chlorine substituents. These interactions can modulate various biochemical pathways, depending on the specific application. For example, the azido group can participate in click chemistry reactions, while the chlorine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1’-cyclopentane]
  • (4R)-4-Azido-6-bromospiro[3,4-dihydrochromene-2,1’-cyclopentane]
  • (4R)-4-Azido-6-iodospiro[3,4-dihydrochromene-2,1’-cyclopentane]

Uniqueness

Compared to similar compounds, (4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1’-cyclopentane] offers unique reactivity due to the presence of the chlorine atom. This can influence its chemical behavior, making it more suitable for specific applications where chlorine’s electronic effects are beneficial .

Properties

IUPAC Name

(4R)-4-azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGDMWVIHISHGU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@H](C3=C(O2)C=CC(=C3)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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